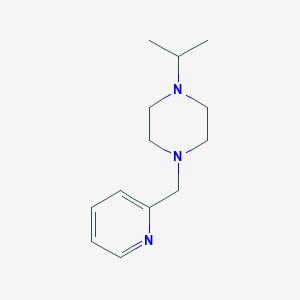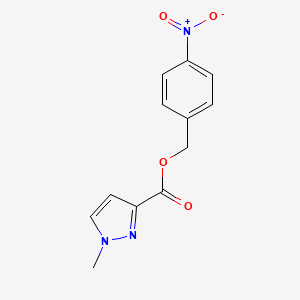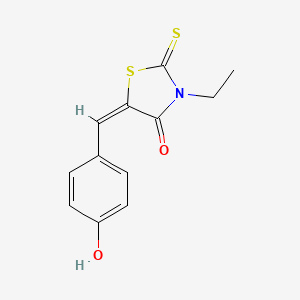![molecular formula C24H25FN4O3S B10877538 1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)
1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. Its unique structure, which includes a fluorine atom and a piperazine ring, contributes to its potent antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is achieved through the cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6-position is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Toluidinocarbothioyl Group Addition: The final step involves the addition of the toluidinocarbothioyl group, which is achieved through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives, which may possess different pharmacological properties.
Aplicaciones Científicas De Investigación
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
The antibacterial activity of 1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: 1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
Ciprofloxacin: 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
Levofloxacin: (S)-9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-7H-PYRIDO[1,2,3-DE][1,4]BENZOXAZINE-6-CARBOXYLIC ACID
Uniqueness
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to the presence of the toluidinocarbothioyl group, which enhances its antibacterial activity and provides a broader spectrum of action compared to other quinolones. This structural modification also contributes to its effectiveness against resistant bacterial strains.
Propiedades
Fórmula molecular |
C24H25FN4O3S |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-[4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H25FN4O3S/c1-3-27-14-18(23(31)32)22(30)17-12-19(25)21(13-20(17)27)28-8-10-29(11-9-28)24(33)26-16-6-4-15(2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,26,33)(H,31,32) |
Clave InChI |
SUOCGQBILNYESF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877474.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)

![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)

![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
